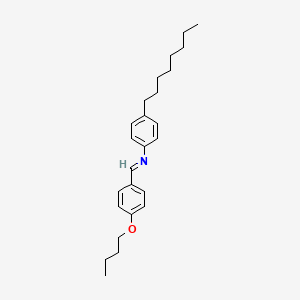

p-ブトキシベンジリデン p-オクチルアニリン

説明

P-Butoxybenzylidene p-octylaniline is a useful research compound. Its molecular formula is C25H35NO and its molecular weight is 365.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality p-Butoxybenzylidene p-octylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Butoxybenzylidene p-octylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

相転移研究

この化合物は、液晶におけるスメクチックA相からスメクチックB相への相転移など、異なる物質の状態間の相転移の研究に使用されます。 研究者は、これらの転移中の特性を理解するために機械的インピーダンスを測定します .

液晶膜

p-ブトキシベンジリデン p-オクチルアニリン: は、自由懸濁液晶膜のせん断機械的特性を調べるために使用されます。 これらの研究は、特定の転移温度以上の液晶の固体様応答を理解するのに役立ちます .

スペクトル密度決定

核磁気共鳴(NMR)分光法では、この化合物はスメクチック液晶内の個々のスペクトル密度を決定するために、重水素緩和実験を行うために使用されてきました .

作用機序

Target of Action

p-Butoxybenzylidene p-octylaniline, also known as BBOT, is a type of photochromic molecule. Its primary targets are the smectic-A and smectic-B phases of liquid crystals .

Mode of Action

BBOT interacts with its targets by undergoing structural and color changes when exposed to UV radiation. It exhibits a pretransitional behavior in both the birefringence and the response time in a temperature interval of 0.3 K below the transition .

Pharmacokinetics

, which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The action of BBOT results in a sharp discontinuity of 2.5× 10−3 within 2 mK at the transition . The change in birefringence in the smectic-B phase follows a parabolic temperature dependence .

Action Environment

The action of BBOT is influenced by environmental factors such as temperature and UV radiation . For instance, a pretransitional behavior in the real part of the shear impedance is found in a temperature interval of 2°C below the transition .

生化学分析

Biochemical Properties

p-Butoxybenzylidene p-octylaniline plays a significant role in biochemical reactions, particularly in the context of liquid crystal behavior. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions. The compound’s interaction with these biomolecules is primarily through its liquid crystalline properties, which can affect the structural organization and dynamics of the biomolecules .

Cellular Effects

The effects of p-Butoxybenzylidene p-octylaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s liquid crystalline nature allows it to interact with cellular membranes, potentially altering their fluidity and permeability, which in turn can impact cellular signaling and metabolic processes .

Molecular Mechanism

At the molecular level, p-Butoxybenzylidene p-octylaniline exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form liquid crystalline phases allows it to modulate the structural organization of biomolecules, thereby influencing their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Butoxybenzylidene p-octylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its liquid crystalline properties over extended periods, which is essential for its sustained biochemical activity .

Dosage Effects in Animal Models

The effects of p-Butoxybenzylidene p-octylaniline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

p-Butoxybenzylidene p-octylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, p-Butoxybenzylidene p-octylaniline is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are crucial for its biochemical activity. The compound’s distribution patterns are influenced by its liquid crystalline properties .

Subcellular Localization

The subcellular localization of p-Butoxybenzylidene p-octylaniline is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. The compound’s localization is essential for its function, as it allows for precise modulation of biochemical processes .

特性

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-octylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO/c1-3-5-7-8-9-10-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-6-4-2/h12-19,21H,3-11,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELVVZFTTYSOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-26-9 | |

| Record name | p-Butoxybenzylidene p-octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

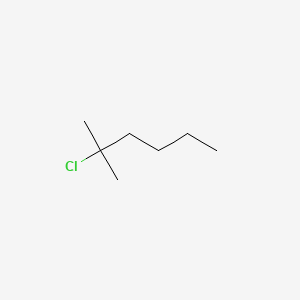

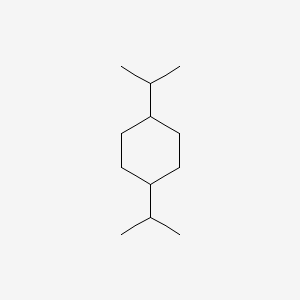

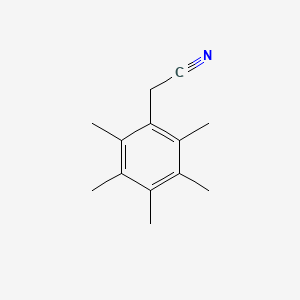

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

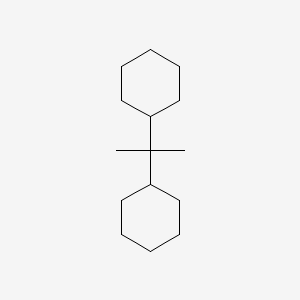

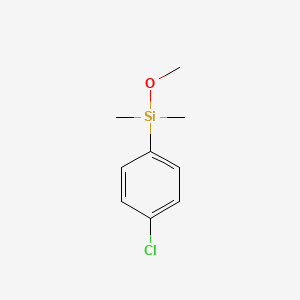

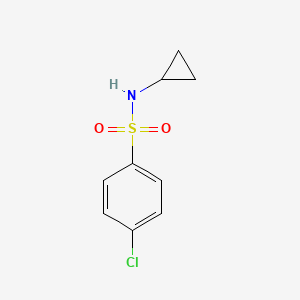

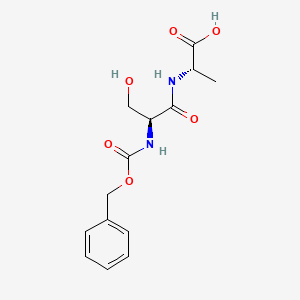

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)

![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)